molecular formula C18H18IN3O3 B5212892 Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate

Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate

Cat. No.: B5212892
M. Wt: 451.3 g/mol
InChI Key: HANOSCXNKCHDRB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate is a complex organic compound with a unique structure that includes an iodophenyl group, a pyrazolo[1,5-a]pyrimidine core, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate typically involves a multi-step process

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-(4-bromophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate
  • Ethyl 3-(2-(4-chlorophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate

Uniqueness

Ethyl 3-(2-(4-iodophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate is unique due to the presence of the iodophenyl group, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-[2-(4-iodophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18IN3O3/c1-3-25-17(23)9-8-14-11(2)20-16-10-15(21-22(16)18(14)24)12-4-6-13(19)7-5-12/h4-7,10,21H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANOSCXNKCHDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N=C2C=C(NN2C1=O)C3=CC=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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